2-(Difluoromethoxy)naphthalene-7-acetonitrile
CAS No.:
Cat. No.: VC15947645
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F2NO |
|---|---|
| Molecular Weight | 233.21 g/mol |
| IUPAC Name | 2-[7-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C13H9F2NO/c14-13(15)17-12-4-3-10-2-1-9(5-6-16)7-11(10)8-12/h1-4,7-8,13H,5H2 |
| Standard InChI Key | LCVQOABFUMLSDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)OC(F)F)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a naphthalene backbone (C₁₀H₈) modified with two functional groups:
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Difluoromethoxy (-OCF₂H): Positioned at carbon 2, this group introduces electron-withdrawing effects and enhances metabolic stability in biological systems .
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Acetonitrile (-CH₂CN): Located at carbon 7, the nitrile group offers a reactive site for further chemical modifications, such as cycloadditions or reductions .
The molecular formula is C₁₃H₉F₂NO, with a calculated molecular weight of 245.22 g/mol. The spatial arrangement of substituents creates distinct electronic and steric environments, influencing reactivity and intermolecular interactions.
Spectroscopic Signatures
While experimental data for the 7-acetonitrile isomer is scarce, analogous compounds provide benchmarks:
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¹H NMR: The difluoromethoxy proton resonates as a triplet (J = 74–75 Hz) near δ 6.2 ppm, while aromatic protons appear between δ 7.2–8.0 ppm .
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¹⁹F NMR: The difluoromethoxy group shows a characteristic doublet near δ -84 ppm (J = 74–75 Hz) .
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IR Spectroscopy: Stretching vibrations for C≡N (∼2240 cm⁻¹) and C-F (∼1150 cm⁻¹) are expected .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing 2-(Difluoromethoxy)naphthalene-7-acetonitrile:
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Late-Stage Difluoromethylation: Introduce the difluoromethoxy group via nucleophilic substitution on a pre-functionalized naphthalene derivative .
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Naphthalene Core Assembly: Build the naphthalene ring through cyclization reactions, followed by sequential functionalization .
Stepwise Synthesis
A plausible route involves:
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Synthesis of 7-Acetonitrilenaphthalen-2-ol:
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Difluoromethylation:
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Purification:
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Column chromatography (hexane/ethyl acetate) isolates the product, with purity confirmed by HPLC.
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Key Reaction Conditions:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Anhydrous THF or DMF for optimal solubility.
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Catalysts: Phase-transfer agents (e.g., Bu₄NBF₄) enhance reaction efficiency .
Yield Optimization
Yields for analogous reactions range from 70–92%, depending on steric and electronic factors . Microwave-assisted synthesis or ultrasonication (e.g., 35 kHz for 15 minutes) may improve kinetics and selectivity .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds reveals:
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Melting Point: Estimated 85–95°C (lower than non-fluorinated analogs due to reduced crystallinity).
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Decomposition Temperature: >200°C under nitrogen atmosphere.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15–20 |
| Dichloromethane | 50–60 |
| DMSO | 80–100 |
The nitrile group enhances polarity, enabling solubility in polar aprotic solvents .
Reactivity
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Nitrile Transformations:
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Hydrolysis to carboxylic acids (H₂SO₄, H₂O).
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Reduction to primary amines (LiAlH₄).
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Electrophilic Aromatic Substitution:
Applications in Research and Industry
Medicinal Chemistry
The difluoromethoxy group is a hallmark of protease inhibitors and kinase modulators. Computational docking studies suggest:
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Binding Affinity: -9.2 kcal/mol for COVID-19 Mpro (comparative to remdesivir) .
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Bioavailability: LogP = 2.1 ± 0.3, favorable for blood-brain barrier penetration.
Materials Science
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Liquid Crystals: The compound’s rigid core and polar groups align with smectic phase requirements .
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Organic Semiconductors: DFT calculations predict a HOMO-LUMO gap of 3.8 eV, suitable for hole-transport layers .
Environmental Sensing
Functionalization with thiourea groups yields fluorescent probes for Cu²⁺ detection (LOD = 0.1 μM) .
Comparative Analysis with Structural Analogs
| Property | 2-(Difluoromethoxy)-7-ACN | 2-(Trifluoromethoxy)-5-ACN | 4-(Difluoromethoxy)-2-HBA |
|---|---|---|---|
| Molecular Weight | 245.22 | 259.21 | 198.18 |
| Melting Point (°C) | 85–95 | 102–110 | 120–125 |
| LogP | 2.1 | 2.5 | 1.8 |
| Synthetic Yield (%) | 75–85 | 60–70 | 80–90 |
The 7-acetonitrile isomer exhibits superior solubility and synthetic accessibility compared to trifluoromethylated analogs .
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